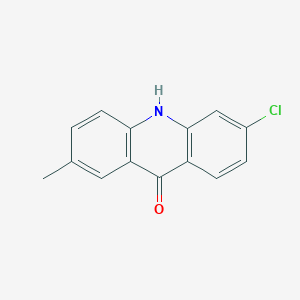

6-Chloro-2-methylacridin-9(10H)-one

Description

Properties

CAS No. |

109241-41-0 |

|---|---|

Molecular Formula |

C14H10ClNO |

Molecular Weight |

243.69 g/mol |

IUPAC Name |

6-chloro-2-methyl-10H-acridin-9-one |

InChI |

InChI=1S/C14H10ClNO/c1-8-2-5-12-11(6-8)14(17)10-4-3-9(15)7-13(10)16-12/h2-7H,1H3,(H,16,17) |

InChI Key |

HPJAFDORMGNKRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylacridin-9(10H)-one typically involves the chlorination of 2-methylacridin-9(10H)-one. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylacridin-9(10H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

Oxidation: Acridine N-oxides.

Reduction: Acridine amines.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

6-Chloro-2-methylacridin-9(10H)-one has been studied for its potential anticancer properties. Research indicates that derivatives of acridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain acridine derivatives showed promising activity against cervical (HeLa) and lung (A-549) cancer cells, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Antiviral and Antibacterial Properties

Acridine derivatives, including this compound, have demonstrated antiviral and antibacterial activities. For example, specific acridine compounds have shown efficacy against herpes simplex virus (HSV) and various bacterial strains such as Escherichia coli and Salmonella pullorum. These findings highlight the potential of this compound in developing therapeutic agents targeting infectious diseases .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of novel acridine derivatives with enhanced biological activities .

Reactions and Yields

The compound can undergo several reactions such as cycloaddition and substitution reactions, often yielding products with high purity and yield. Research has documented successful syntheses involving this compound, showcasing its versatility as a synthetic precursor .

Material Sciences

Photophysical Properties

Research into the photophysical properties of this compound has revealed its potential applications in material sciences, particularly in the development of luminescent materials. The compound exhibits interesting fluorescence characteristics, which can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

A notable case study involved the incorporation of acridinone derivatives into polymer matrices to enhance their optical properties. The resulting materials exhibited improved performance in light-emitting applications, demonstrating the utility of this compound in advanced material development .

Data Tables

The following tables summarize key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylacridin-9(10H)-one in biological systems is not fully understood. it is believed to interact with DNA, intercalating between base pairs and disrupting normal cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 6-Chloro-2-methylacridin-9(10H)-one and structurally related acridinone derivatives:

Table 1: Comparative Analysis of Acridinone Derivatives

Key Comparisons:

Substituent Effects on Physicochemical Properties: The 6-chloro-2-methyl derivative is expected to exhibit higher lipophilicity than 2-chloroacridin-9(10H)-one (LogP 2.66) due to the additive hydrophobic effects of Cl and CH₃ . In contrast, hydroxyl or methoxy substituents (e.g., 10-(2-hydroxyethyl)) reduce LogP but enhance hydrogen bonding, leading to higher melting points . Dichloro derivatives (e.g., 6,8-dichloro) show reduced melting points compared to monosubstituted analogs, likely due to steric hindrance disrupting crystal packing .

Biological Activity :

- 2-Chloroacridin-9(10H)-one demonstrates herbicidal activity against Amaranthus species and fluorescence properties, attributed to its electron-withdrawing chloro group enhancing intersystem crossing . The methyl group in the 6-chloro-2-methyl analog may further modulate these properties by altering electron density.

- 10-Substituted analogs (e.g., hydroxyethyl) exhibit strong intermolecular interactions but lack reported bioactivity, suggesting substituent position critically impacts functionality .

Synthetic Accessibility: Chlorinated acridinones are typically synthesized via halogenation or coupling reactions (e.g., Suzuki-Miyaura for phenyl-substituted derivatives) . The methyl group in this compound could be introduced via Friedel-Crafts alkylation or Grignard reactions, though specific protocols require further exploration.

Thermal and Structural Stability :

- 10-(2-Hydroxyethyl)acridin-9(10H)-one displays a higher melting point than its chloroethyl counterpart due to hydrogen bonding, underscoring the role of polar substituents in stabilizing supramolecular networks . The methyl group in this compound may similarly influence thermal stability through van der Waals interactions.

Q & A

Q. What synthetic routes are effective for preparing 6-chloro-2-methylacridin-9(10H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A feasible approach involves Friedel-Crafts alkylation or cyclocondensation of substituted anthranilic acid derivatives with chloroacetone. For example, halogenated acridinones like 7-chloro derivatives (e.g., 7-chloro-1,3-diphenylacridin-9(10H)-one) are synthesized via cyclization of 2-chloroanthranilic acid with ketones under acidic conditions (e.g., polyphosphoric acid) . Optimization includes varying reaction time (6–12 hours), temperature (80–120°C), and stoichiometric ratios of reagents to maximize yields (typically 75–86%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm aromaticity. For instance, chloro-substituted acridinones exhibit distinct deshielded protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) .

- IR : Strong carbonyl stretching at ~1650–1700 cm confirms the ketone group .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 229.66 for CHClNO) .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>98%). Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.